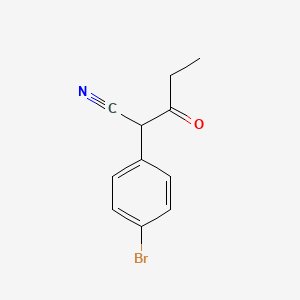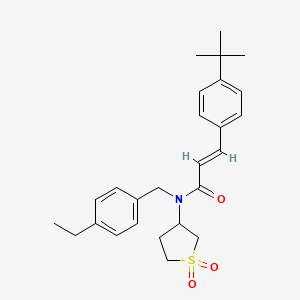
2-(4-Bromo-phenyl)-3-oxo-valeronitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-phenyl)-3-oxo-valeronitrile: 4-bromophenylacetic acid , is an organic compound. It belongs to the class of phenylacetic acid derivatives and contains a bromine atom in the para position of the phenyl ring . Its chemical formula is C8H7BrO2, and its molar mass is approximately 215.046 g/mol. The compound appears as a white solid with a honey-like odor and a melting point of 118 °C (244 °F) .
Preparation Methods
Electrophilic Aromatic Substitution: One method to synthesize 4-bromophenylacetic acid involves adding a bromine atom to phenylacetic acid through electrophilic aromatic substitution. Initially, a mixture of the 2- and 4-isomers is formed, but the 4-isomer can be isolated by fractional crystallization .
Nitrile Hydrolysis: Another approach is to condense 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolysis of the resulting nitrile using sodium hydroxide .
Chemical Reactions Analysis
Derivatives:
Methyl 4-bromophenylacetate: Prepared from 4-bromophenylacetic acid via Fischer esterification with methanol acidified with sulfuric acid.
Ethyl ester: Similar to the methyl ester but using ethanol instead of methanol.
Hydrazone derivatives: Formed by refluxing the methyl ester with hydrazine, leading to various hydrazones.
Plant Protoplasts Conjugation: In plant biology, 4-bromophenylacetic acid reacts with aspartic acid to form 4-bromophenylacetyl-L-aspartic acid, an auxin analogue of aspartic acid .
Felbinac and Xenbucin: 4-Bromophenylacetic acid reacts with sodium tetraphenylborate to form felbinac, which can be further converted to xenbucin .
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for the synthesis of other organic molecules.
Biology: Its auxin-like properties make it relevant in plant growth studies.
Medicine: Investigated for potential therapeutic effects.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism by which 4-bromophenylacetic acid exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
While 4-bromophenylacetic acid is unique due to its bromine substitution, similar compounds include other phenylacetic acid derivatives and related nitriles.
Remember that this compound is commercially available and has diverse applications across scientific fields
Properties
Molecular Formula |
C11H10BrNO |
|---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
2-(4-bromophenyl)-3-oxopentanenitrile |
InChI |
InChI=1S/C11H10BrNO/c1-2-11(14)10(7-13)8-3-5-9(12)6-4-8/h3-6,10H,2H2,1H3 |
InChI Key |
KXRUCEUNSJOMMR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C#N)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-fluoro-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12126489.png)

![5-Acetyl-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-4,6-dimethylpyrimidine](/img/structure/B12126503.png)
![(5Z)-5-(2,4-dichlorobenzylidene)-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12126511.png)


![3-({3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]quinoxalin-2-yl}amino)phenol](/img/structure/B12126526.png)

![2-amino-1-[2-(3-methoxyphenyl)ethyl]-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12126537.png)
![5-(2-hydroxy-4-methylphenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B12126539.png)


![N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenylbutanamide](/img/structure/B12126548.png)

